

# OSI-930 kinase inhibition IC50 values

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## Compound Focus: Osi-930

CAS No.: 728033-96-3

Cat. No.: S548158

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## OSI-930 Kinase Inhibition Profile

Target Kinase	Alternative Name	IC <sub>50</sub> (nM)	Primary Function / Pathway
KDR [1] [2] [3]	VEGFR2	9	Angiogenesis
Flt-1 [1] [2] [3]	VEGFR1	8	Angiogenesis
c-Kit [1] [2] [3]	CD117, SCFR	80	Cell proliferation, survival
CSF-1R [1] [2] [3]	c-Fms	15	Macrophage survival, differentiation
Lck [1] [2] [3]	Lymphocyte-specific protein tyrosine kinase	22	T-cell signaling
c-Raf [1] [2] [3]	Raf-1	41	MAPK/ERK signaling pathway
Flt-3 [2]	CD135	1303	Hematopoiesis
PDGFR $\alpha$ [2]	Platelet-derived growth factor receptor $\alpha$	3408	Cell growth, proliferation

Target Kinase	Alternative Name	IC <sub>50</sub> (nM)	Primary Function / Pathway
PDGFRβ [2]	Platelet-derived growth factor receptor β	6900	Cell growth, proliferation
Abl [2]	Abelson tyrosine-protein kinase 1	4738	Cell division, adhesion

**OSI-930** demonstrates a clear target selectivity profile, with high potency (IC<sub>50</sub> < 100 nM) against its main targets and significantly lower activity (IC<sub>50</sub> > 1000 nM) against others like PDGFRs, Flt-3, and Abl [2]. This multi-targeted inhibition of pro-angiogenic receptors (KDR, Flt-1) and oncogenic drivers (c-Kit) underpins its **antitumor activity** [4] [3] [5].

## Experimental Evidence & Protocols

The inhibitory data is supported by robust *in vitro* and *in vivo* experimental evidence.

- In Vitro Kinase Assays:** The IC<sub>50</sub> values were primarily determined using **cell-free protein kinase assays** [3]. These assays often used purified recombinant kinase domains and measured phosphorylation of a substrate like poly(Glu:Tyr). Detection was typically achieved via an **ELISA-based method** using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) [3].
- Cellular Assays:** In cellular contexts, **OSI-930** inhibited proliferation and induced apoptosis in the HMC-1 cell line (which depends on mutant Kit signaling) with an IC<sub>50</sub> of 14 nM and an EC<sub>50</sub> of 34 nM, respectively [1] [2] [3]. Conversely, it showed no significant effect on the growth of COLO-205 cells, which do not rely on these specific RTKs, demonstrating its selective mechanism of action [1] [2] [3].
- In Vivo Efficacy:** In mouse xenograft models, **oral administration** of **OSI-930** at doses between 100-200 mg/kg once daily showed significant antitumor activity, which was associated with prolonged inhibition of Kit and KDR *in vivo* [2] [4] [3].

## Clinical Trial & Research Context

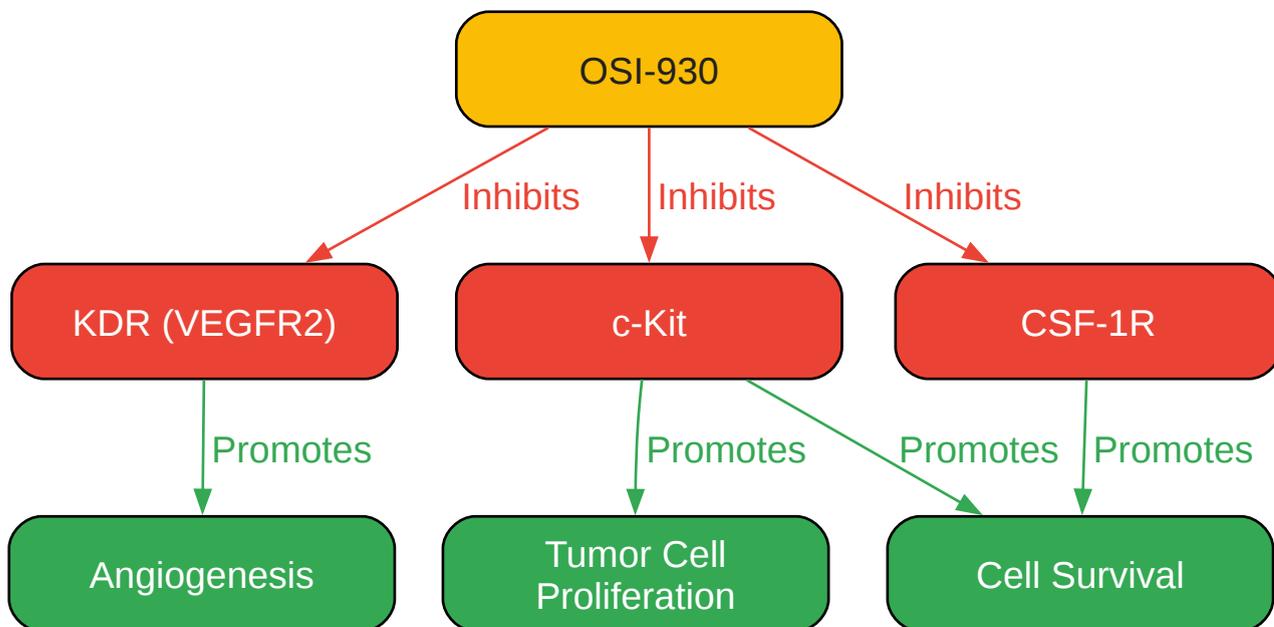
**OSI-930** has progressed into clinical development. A first-in-human phase I trial established that:

- The **maximum tolerated dose (MTD)** was **500 mg administered twice daily** [5].

- Dose-limiting toxicities at higher doses included grade 3 rash and grade 4  $\gamma$ -glutamyltransferase elevation [5].
- The trial provided **proof-of-mechanism**, showing that **OSI-930** exposure led to substantial decreases in soluble VEGFR2 (sVEGFR2) levels, a pharmacodynamic marker of VEGFR inhibition [5].
- Antitumor activity was observed, including partial responses and stable disease in heavily pretreated patients with solid tumors such as gastrointestinal stromal tumors (GIST) [5].

## Mechanism of Action & Synergistic Potential

The multi-kinase inhibition profile of **OSI-930** allows it to simultaneously target multiple pro-tumorigenic pathways. The following diagram illustrates its core mechanism and downstream effects.



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**OSI-930** core mechanism: *inhibits key RTKs to block tumor growth and angiogenesis.*

Research also suggests that the efficacy of kinase inhibitors like **OSI-930** can be enhanced through rational combination strategies. A 2024 study found that combining a TKI (such as **OSI-930**) with a molecule targeting a downstream protein (BAD) resulted in **synergistic efficacy**, promoting complete tumor regression in some pre-clinical models of triple-negative breast cancer [6]. This "vertical pathway inhibition" strategy helps overcome the limitations of single-agent targeted therapy [6].

## Key Takeaways for Researchers

- **Selective Multi-Targeting:** **OSI-930** is not a pan-inhibitor; its well-defined potency spectrum makes it an excellent tool for studying the intertwined roles of c-Kit, VEGFR, and CSF-1R in cancer and the tumor microenvironment [1] [2].
- **Proven Translational Path:** The compound has a clear path from *in vitro* characterization to clinical proof-of-mechanism, providing a valuable template for translational research in oncology drug development [4] [5].
- **Combination Potential:** Emerging research highlights its potential as a backbone in vertical or horizontal combination therapies to enhance efficacy and counter resistance [6].

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## References

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